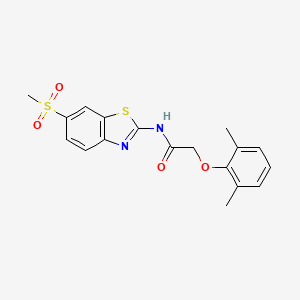![molecular formula C20H21N3OS2 B12135388 N-(2,4-dimethylphenyl)-2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-yl}sulfanyl)acetamide](/img/structure/B12135388.png)
N-(2,4-dimethylphenyl)-2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-yl}sulfanyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-Dimethylphenyl)-2-({10-Methyl-7-thia-9,11-diazatricyclo[6400^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-yl}sulfanyl)acetamid ist eine komplexe organische Verbindung, die eine einzigartige Kombination aus aromatischen und heterocyclischen Strukturen aufweist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-(2,4-Dimethylphenyl)-2-({10-Methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-yl}sulfanyl)acetamid beinhaltet typischerweise mehrstufige organische Reaktionen. Der Prozess kann mit der Herstellung von 2,4-Dimethylphenylamin beginnen, gefolgt von der Einführung der Acetamidgruppe durch Acylierungsreaktionen. Die Bildung der heterocyclischen Struktur beinhaltet Cyclisierungsreaktionen unter spezifischen Bedingungen, die häufig Katalysatoren und kontrollierte Temperaturen erfordern.
Industrielle Produktionsmethoden
In einer industriellen Umgebung würde die Produktion dieser Verbindung wahrscheinlich große Batchreaktoren mit präziser Kontrolle der Reaktionsparameter beinhalten. Der Einsatz von automatisierten Systemen zur Überwachung und Anpassung der Reaktionsbedingungen stellt einen hohen Ertrag und eine hohe Reinheit des Endprodukts sicher. Lösungsmittelextraktion, Kristallisation und Chromatographie sind gängige Techniken, die im Reinigungsprozess verwendet werden.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-(2,4-Dimethylphenyl)-2-({10-Methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-yl}sulfanyl)acetamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können zur Bildung von Aminen oder anderen reduzierten Derivaten führen.
Substitution: Elektrophile oder nucleophile Substitutionsreaktionen können den aromatischen Ring oder die heterocyclische Struktur verändern.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nucleophile oder Elektrophile für Substitutionsreaktionen. Reaktionsbedingungen beinhalten oft spezifische Lösungsmittel, Temperaturen und Katalysatoren, um die gewünschten Umwandlungen zu erreichen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation Sulfoxide oder Sulfone liefern, während Reduktion Amine erzeugen kann. Substitutionsreaktionen können verschiedene funktionelle Gruppen an die aromatischen oder heterocyclischen Ringe einführen.
Wissenschaftliche Forschungsanwendungen
N-(2,4-Dimethylphenyl)-2-({10-Methyl-7-thia-9,11-diazatricyclo[640
Chemie: Wird als Baustein zur Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht hinsichtlich seiner potentiellen biologischen Aktivität, einschließlich antimikrobieller oder krebshemmender Eigenschaften.
Medizin: Wird als Kandidat für die Medikamentenentwicklung untersucht, da es einzigartige strukturelle Merkmale aufweist.
Industrie: Wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften verwendet, wie z. B. Polymere oder Beschichtungen.
Wirkmechanismus
Der Wirkungsmechanismus von N-(2,4-Dimethylphenyl)-2-({10-Methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-yl}sulfanyl)acetamid beinhaltet Wechselwirkungen mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Struktur der Verbindung ermöglicht es ihr, an spezifischen Stellen zu binden, wodurch biologische Pfade moduliert werden und ihre Wirkungen ausgeübt werden. Detaillierte Studien zu ihrer Bindungsaffinität, Selektivität und nachgeschalteten Effekten sind unerlässlich, um ihren Mechanismus vollständig zu verstehen.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
N-(2,4-Dimethylphenyl)-acetamid: Fehlt die heterocyclische Struktur, was sie weniger komplex macht.
2-(Methylthio)acetamid: Enthält eine einfachere schwefelhaltige Gruppe.
Diazatricyclododecan-Derivate: Teilen den heterocyclischen Kern, unterscheiden sich aber in ihren Substituenten.
Einzigartigkeit
N-(2,4-Dimethylphenyl)-2-({10-Methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-yl}sulfanyl)acetamid zeichnet sich durch seine Kombination aus aromatischen, schwefelhaltigen und heterocyclischen Strukturen aus. Diese einzigartige Anordnung verleiht ihm besondere chemische und biologische Eigenschaften, die es zu einer wertvollen Verbindung für verschiedene Anwendungen machen.
Eigenschaften
Molekularformel |
C20H21N3OS2 |
|---|---|
Molekulargewicht |
383.5 g/mol |
IUPAC-Name |
N-(2,4-dimethylphenyl)-2-[(10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C20H21N3OS2/c1-11-7-8-15(12(2)9-11)23-17(24)10-25-19-18-14-5-4-6-16(14)26-20(18)22-13(3)21-19/h7-9H,4-6,10H2,1-3H3,(H,23,24) |
InChI-Schlüssel |
KMPAPZQIIHIABM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC(=NC3=C2C4=C(S3)CCC4)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12135311.png)
![3-[(3,4-Dichlorophenyl)methylthio]-4-methyl-5-(4-pyridyl)-1,2,4-triazole](/img/structure/B12135320.png)
![2-bromo-N'-{4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide](/img/structure/B12135332.png)

![(5Z)-5-(2-butoxybenzylidene)-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12135338.png)
![2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chloro-4,6-dimethylphenyl)acetamide](/img/structure/B12135345.png)
![3-[(5Z)-5-{[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B12135351.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12135353.png)
![N-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-bromobenzamide](/img/structure/B12135358.png)
![2-[(furan-2-ylmethyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12135368.png)
![N-(3-chloro-2-methylphenyl)-2-[3-(2-furylmethyl)-4-oxo(3,5,6,7,8-pentahydroben zo[b]thiopheno[2,3-d]pyrimidin-2-ylthio)]acetamide](/img/structure/B12135371.png)
![N-(3,4-dimethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12135378.png)
![N-[4-(butan-2-yl)phenyl]-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12135385.png)
